5-(Benzyloxy)-2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]phenol
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Overview
Description
5-(Benzyloxy)-2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]phenol is a complex organic compound with a unique structure that includes a benzyloxy group, a bromophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromophenyl acetic acid with benzyloxyphenol under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce dehalogenated compounds .
Scientific Research Applications
5-(Benzyloxy)-2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)phenyl acetic acid
- 5-(4-Bromophenyl)isoxazole-3-carboxylic acid
- 1-Benzyloxy-4-bromobenzene
Uniqueness
5-(Benzyloxy)-2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]phenol is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H18BrNO3 |
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Molecular Weight |
436.3 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-phenylmethoxyphenol |
InChI |
InChI=1S/C23H18BrNO3/c1-15-22(17-7-9-18(24)10-8-17)23(28-25-15)20-12-11-19(13-21(20)26)27-14-16-5-3-2-4-6-16/h2-13,26H,14H2,1H3 |
InChI Key |
IAGLZGRAUILRSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
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